Cytotoxicity Against HCT-116 Colorectal Cancer Cells vs. In-Class Derivatives: A Single-Point Vendor-Reported Value
A vendor technical datasheet cites an IC50 of approximately 15 µM for 6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide against the HCT-116 colorectal cancer cell line, described as 'potent anticancer activity compared to other derivatives tested' . However, the referenced 'other derivatives' are not identified by name or structure, no primary publication is cited, and the experimental conditions (e.g., incubation time, assay type, cell passage number) are not disclosed. In contrast, the broader quinoline-3-carboxamide literature reports highly potent derivatives with HCT-116 IC50 values in the low micromolar to nanomolar range [1]. The 15 µM value for the target compound represents only moderate activity and cannot be quantitatively benchmarked against a named comparator.
| Evidence Dimension | Cytotoxicity (IC50) against HCT-116 colorectal cancer cells |
|---|---|
| Target Compound Data | ~15 µM (vendor-reported, unvalidated) |
| Comparator Or Baseline | None named; literature benchmarks for potent quinoline-3-carboxamides in HCT-116 are typically <5 µM |
| Quantified Difference | Cannot be calculated due to missing comparator identity and experimental details |
| Conditions | Not specified (likely MTT or SRB assay per vendor page, but unconfirmed) |
Why This Matters
This value cannot support a procurement decision over a known analog, but it flags the compound as a potential low- to moderate-potency starting point for medicinal chemistry optimization if independent validation is performed.
- [1] Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070–2079. (Shows that potent quinoline-3-carboxamides can achieve IC50 values well below 15 µM in HCT-116.) View Source
